

Fominoben: A Technical Guide to its Historical Development and Discovery

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Compound of Interest

Compound Name: *Fominoben*

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Abstract

Fominoben is a centrally acting antitussive agent belonging to the benzamilide class of compounds. First introduced in the 1970s, it has demonstrated a unique pharmacological profile, including anxiolytic-like and anticonvulsant properties, in addition to its primary respiratory stimulant and cough-suppressant effects. This technical guide provides an in-depth overview of the historical development, discovery, and pharmacological characterization of **Fominoben**. It includes a summary of key quantitative data, detailed experimental protocols for pivotal studies, and visualizations of its proposed signaling pathway and experimental workflows.

Historical Development and Discovery

Fominoben, marketed under the trade name Noleptan among others, was first introduced in Germany in 1973, followed by its introduction in Italy in 1979 and Japan in 1983.^[1] The initial synthesis and development of **Fominoben** are attributed to the work of researchers at Dr. A. Wander A.-G., a Swiss pharmaceutical company. The foundational synthesis is believed to be detailed in German patent DE1920173A1, filed in 1969.

Timeline of Introduction

- 1973: Introduced in Germany.^[1]

- 1979: Introduced in Italy.[1]

- 1983: Introduced in Japan.[1]

Physicochemical Properties

Fominoben is chemically known as N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide.[1][2]

Property	Value	Reference
Chemical Formula	C ₂₁ H ₂₄ ClN ₃ O ₃	[1]
Molar Mass	401.89 g/mol	[1]
CAS Number	18053-31-1	[1]
IUPAC Name	N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide	[1]
Appearance	Crystalline solid	
Melting Point	127-128 °C	
Solubility	Soluble in ethanol, methanol, and chloroform; sparingly soluble in water.	

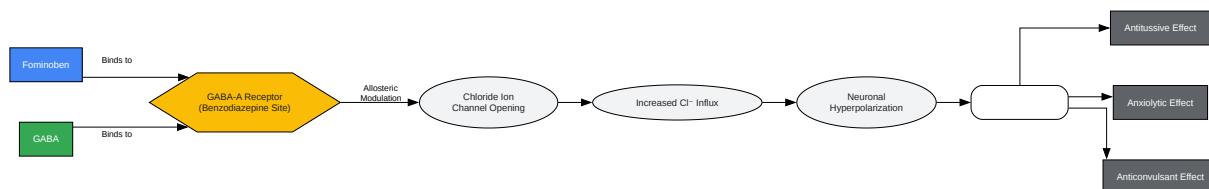
Mechanism of Action

Fominoben's primary mechanism of action is believed to be its activity as an agonist at the benzodiazepine binding site of the GABA-A receptor.[1][3] This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and neuronal hyperpolarization, which results in central nervous system depression. This GABAergic activity likely underlies its antitussive, anxiolytic, and anticonvulsant effects.[3][4]

Additionally, **Fominoben** has been reported to possess respiratory stimulant properties, although the precise mechanism for this effect is less well-defined.[1] It is hypothesized that

Fominoben may act on the respiratory centers in the medulla oblongata, potentially through a mechanism independent of its GABAergic effects.[5]

Proposed Signaling Pathway of Fominoben at the GABA-A Receptor



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Caption: Proposed signaling pathway of **Fominoben** at the GABA-A receptor.

Pharmacological Profile

Pharmacodynamics

Fominoben exhibits a range of pharmacodynamic effects, primarily related to its interaction with the central nervous system.

Parameter	Value (μM)
IC ₅₀ (without GABA)	4.05 ± 0.10
IC ₅₀ (with GABA)	2.2 ± 0.05

Source: Anticonvulsant actions of fominoben: possible involvement of benzodiazepine receptors.[3]

Convulsant	Fominoben Dose (mg/kg)	Protection from Seizures
Pentylenetetrazol (50 mg/kg)	50	Complete
Pentylenetetrazol (50 mg/kg)	100	Complete
Pentylenetetrazol (75 mg/kg)	50	Increased seizure latency
Pentylenetetrazol (75 mg/kg)	100	Increased seizure latency
3-Mercaptopropionic acid	50	Less pronounced effect
3-Mercaptopropionic acid	100	Less pronounced effect

Source: Anticonvulsant actions of fominoben: possible involvement of benzodiazepine receptors.[\[3\]](#)

Pharmacokinetics

Detailed human pharmacokinetic data for **Fominoben** is limited in the publicly available literature.

Clinical Efficacy

A double-blind study compared the effects of **Fominoben** and dextromethorphan on hypoxia in patients with chronic obstructive lung disease (COLD).[\[5\]](#)

Parameter	Fominoben (160 mg, t.i.d. for 2 weeks)	Dextromethorphan (30 mg, t.i.d. for 2 weeks)
Arterial O ₂ Pressure (PaO ₂)	Significant increase	No significant change
Arterial CO ₂ Pressure (PaCO ₂)	Significant decrease	No significant change
pH	Significant increase	Significant increase
Alveolar-arterial O ₂ difference (A-aDO ₂)	No improvement	No improvement

Source: Effects of the antitussive fominoben (PB89) on hypoxia in chronic obstructive lung disease: comparison with dextromethorphan using a double-blind method.[\[5\]](#)

Experimental Protocols

Benzodiazepine Receptor Binding Assay

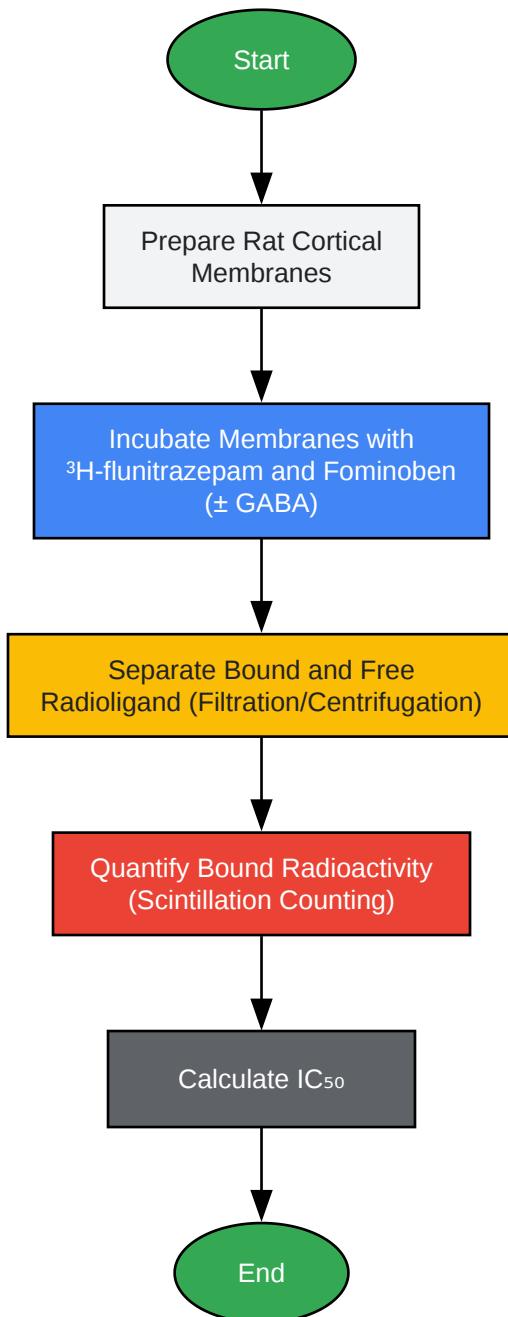
Objective: To determine the affinity of **Fominoben** for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

- Membrane Preparation: Rat cortical membranes are prepared as the source of GABA-A receptors.
- Radioligand: ³H-flunitrazepam is used as the radioligand to label the benzodiazepine binding sites.
- Incubation: A constant concentration of ³H-flunitrazepam and prepared membranes are incubated with increasing concentrations of **Fominoben**. Parallel incubations are performed in the presence and absence of GABA to assess allosteric modulation.
- Separation: Bound and free radioligand are separated by rapid filtration or centrifugation.

- Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
- Data Analysis: The concentration of **Fominoben** that inhibits 50% of the specific binding of ^3H -flunitrazepam (IC_{50}) is determined by non-linear regression analysis.

Experimental Workflow for Benzodiazepine Receptor Binding Assay



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Caption: Experimental workflow for benzodiazepine receptor binding assay.

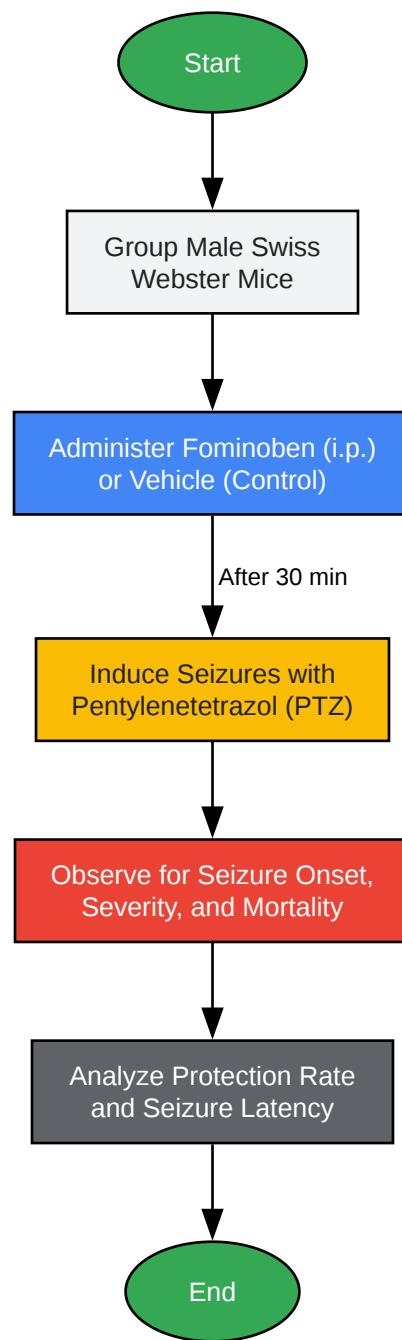
Assessment of Anticonvulsant Activity

Objective: To evaluate the *in vivo* anticonvulsant effects of **Fominoben**.

Methodology (Pentylenetetrazol-induced seizure model):

- Animals: Male Swiss Webster mice are used.
- Drug Administration: **Fominoben** is administered intraperitoneally (i.p.) at various doses (e.g., 50 and 100 mg/kg). A control group receives the vehicle.
- Convulsant Induction: After a set pretreatment time (e.g., 30 minutes), a convulsive dose of pentylenetetrazol (PTZ) is administered subcutaneously or intraperitoneally.
- Observation: Animals are observed for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures) and for mortality over a specified period (e.g., 30 minutes).
- Data Analysis: The percentage of animals protected from seizures and the latency to the first seizure are recorded and compared between the **Fominoben**-treated and control groups.

Experimental Workflow for Anticonvulsant Activity Assessment



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Caption: Experimental workflow for anticonvulsant activity assessment.

Adverse Effects

Commonly reported adverse effects of **Fominoben** include appetite suppression, nausea, vomiting, insomnia, irritability, and hallucinations.^[1] Rarer side effects may include

somnolence, dizziness, dry mouth, blurred vision, and urticaria.[\[1\]](#)

Conclusion

Fominoben is a benzanilide derivative with a multifaceted pharmacological profile, acting as an antitussive, respiratory stimulant, anxiolytic, and anticonvulsant. Its primary mechanism of action is attributed to its agonistic activity at the benzodiazepine site of the GABA-A receptor. While its clinical use has diminished over time, the study of **Fominoben** provides valuable insights into the structure-activity relationships of GABAergic modulators and the complex interplay between different central nervous system functions. Further research could explore the potential of **Fominoben** derivatives in developing novel therapeutics with more selective pharmacological profiles.

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